Naloxone 3-Methyl Ether

Vue d'ensemble

Description

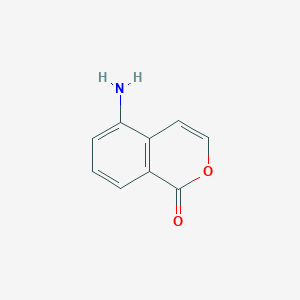

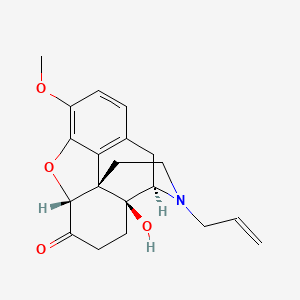

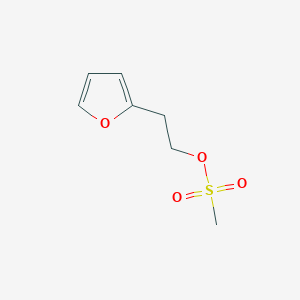

Naloxone 3-Methyl Ether is a type of opioid antagonist . It plays a vital role in the management and treatment of opioid-related disorders . Its chemical formula is C20H23NO4 and it has a molecular weight of 341.4 .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . A key step in the synthesis of important opioid antagonists like naloxone and naltrexone is the preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract . This preparation involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components . It has a high affinity for μ-opioid receptors, where it acts as an inverse agonist . This means it causes the rapid removal of any other drugs bound to these receptors .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps . The most common reaction of ethers like this compound is cleavage of the C–O bond by using strong acids .Physical and Chemical Properties Analysis

This compound has a boiling point of 518.8±50.0 °C and a density of 1.34±0.1 g/cm3 . It is slightly soluble in chloroform and very slightly soluble in methanol .Applications De Recherche Scientifique

Central Action on Food and Water Intake

Research has demonstrated that naloxone can significantly influence food and water intake in animals, suggesting a central site of action for its effects. Specifically, studies have shown that naloxone, administered intracerebrally, can decrease food intake without significantly altering water intake, highlighting a distinct mechanism in the central nervous system that regulates feeding behavior distinct from hydration (Jones & Ritcher, 1981).

Modulation of Hormonal Release

Investigations into the role of endogenous opiates like endorphins have revealed that naloxone can modulate the release of various hormones, such as prolactin and ACTH, in response to stress and other stimuli. This suggests that naloxone and its derivatives may interact with the endogenous opiate system to influence hormonal regulation in the body (Ferland et al., 1978; Xu & McCann, 1989).

Interaction with Memory Processes

Naloxone has been implicated in modulating memory processes, as evidenced by its ability to attenuate scopolamine-induced amnesia in animal models. This suggests a potential therapeutic application in addressing memory impairments, possibly through an interaction with the cholinergic system (Rush, 2004).

Influence on Sexual Behavior and Reinforcement

Research has also explored the impact of naloxone on sexual behavior and reinforcement, indicating that it can block sexual reinforcement in animal models. This provides insights into the complex neurochemical pathways involved in sexual motivation and reward, potentially involving opioid receptors within specific brain regions like the medial preoptic area (Ågmo & Gómez, 1993).

Opioid System's Role in Behavior and Addiction

Further studies have elucidated the role of the opioid system in various behaviors and addiction processes, with naloxone being a critical tool in dissecting the involvement of endogenous opioids in these complex behaviors. This includes its effects on cocaine addiction, indicating an intricate interplay between opioid and dopaminergic systems in mediating drug reward and addiction (Kuzmin et al., 1997).

Mécanisme D'action

Target of Action

3-O-Methylnaloxone, also known as Naloxone 3-Methyl Ether, primarily targets the µ-opioid receptor . The µ-opioid receptor plays a crucial role in the analgesic effects of opioids and is involved in the regulation of mood, immune response, and other physiological processes .

Mode of Action

3-O-Methylnaloxone acts as a competitive inhibitor at the µ-opioid receptor . It antagonizes the action of opioids, reversing their effects .

Biochemical Pathways

Naloxone acts by competitively displacing opioid agonists at the µ-opioid receptor . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the µ-opioid receptor .

Pharmacokinetics

Naloxone, a similar compound, is rapidly eliminated with a half-life of 60-120 minutes due to high clearance . It is primarily administered intravenously, intramuscularly, and intranasally . The nasal bioavailability of naloxone is about 50%, and its uptake is likely slower than intramuscular administration .

Result of Action

Naloxone is known to reverse the effects of opioids, including respiratory depression, sedation, and hypotension .

Safety and Hazards

Orientations Futures

The future of Naloxone 3-Methyl Ether and similar compounds lies in their potential to treat opioid overdoses . Research is ongoing to improve the delivery of these drugs to the brain, with a focus on intranasal administration . The global Naloxone market, which includes this compound, is expected to grow significantly in the coming years .

Propriétés

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVPTPGFVKXIRF-XFWGSAIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70866-64-7 | |

| Record name | Naloxone 3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070866647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NALOXONE 3-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7994IRS7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B3280044.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B3280071.png)